molecular formula C8H5ClN2O B13026340 2-Chloroquinoxalin-5-ol

2-Chloroquinoxalin-5-ol

Cat. No.: B13026340
M. Wt: 180.59 g/mol
InChI Key: JTPQPIARVNHNFI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Chloroquinoxalin-5-ol typically involves the chlorination of quinoxalin-5-ol. One common method includes heating quinoxalin-5-ol with phosphorus oxychloride at elevated temperatures. The reaction mixture is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, and purified by column chromatography to yield this compound .

Chemical Reactions Analysis

2-Chloroquinoxalin-5-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloroquinoxalin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloroquinoxalin-5-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are involved in inflammation and cancer progression .

Comparison with Similar Compounds

2-Chloroquinoxalin-5-ol can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloroquinoxalin-5-ol

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-5(11-7)2-1-3-6(8)12/h1-4,12H

InChI Key

JTPQPIARVNHNFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)O)Cl

Origin of Product

United States

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